

3,6-Dichloro-8-(dichloromethyl)quinoline CAS number 84087-44-5

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Compound of Interest

Compound Name: 3,6-Dichloro-8-(dichloromethyl)quinoline

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An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

CAS Number: 84087-44-5

Abstract

This technical guide provides a comprehensive overview of **3,6-dichloro-8-(dichloromethyl)quinoline**, CAS number 84087-44-5. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document consolidates available physicochemical data, outlines a potential synthetic protocol, and discusses the known applications and broader biological context of quinoline derivatives. The guide includes structured data tables and graphical representations of a representative synthesis workflow and a relevant biological signaling pathway to facilitate understanding.

Introduction

Quinoline (C₉H₇N) is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.^{[1][2]} The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in numerous natural alkaloids (e.g., quinine) and synthetic compounds with a wide array of biological activities.^{[1][3][4]} Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and cardiovascular agents.^{[3][4][5][6]}

3,6-Dichloro-8-(dichloromethyl)quinoline is a specific, heavily chlorinated derivative of quinoline. Its structure suggests potential for unique chemical reactivity and biological activity. This document aims to collate the currently available technical information for this specific compound.

Physicochemical Properties

The properties of **3,6-dichloro-8-(dichloromethyl)quinoline** have been compiled from various chemical data repositories. Many of these values are predicted through computational models.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ Cl ₄ N	[7]
Molecular Weight	280.97 g/mol	[7][8]
Melting Point	129-131 °C	[7]
Boiling Point (Predicted)	372.6 ± 37.0 °C	[7]
Density (Predicted)	1.556 ± 0.06 g/cm ³	[7]
pKa (Predicted)	0.03 ± 0.31	[7]
LogP	5.01780	[7]
XLogP3	4.6	[7]
Solubility	Chloroform, Ethyl Acetate	[7]
Appearance	Powder or liquid	[9]
Hydrogen Bond Donor Count	0	[7]
Hydrogen Bond Acceptor Count	1	[7]
Rotatable Bond Count	1	[7]
Canonical SMILES	<chem>C1=C2C=C(C=NC2=C(C=C1C)C(Cl)Cl)Cl</chem>	[7]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **3,6-dichloro-8-(dichloromethyl)quinoline** was not found in the available literature, a general method for the synthesis of dichloromethyl-quinolines can be adapted. The following protocol is a representative procedure based on the chlorination of a quinaldine precursor.

Synthesis of Dichloromethyl-Quinoline Derivatives

This protocol describes the chlorination of a methylquinoline (quinaldine) derivative using trichloroisocyanuric acid (TCCA).

Materials:

- Substituted Quinaldine (e.g., 3,6-dichloro-8-methylquinoline)
- Trichloroisocyanuric acid (TCCA)
- Chloroform
- Potassium Hydroxide (50% solution)
- Hydrochloric Acid (10% solution)
- Magnesium Sulfate (MgSO_4), anhydrous
- Isopropanol
- Water

Procedure:

- Reaction Setup: A solution of the starting quinaldine derivative (1 mole equivalent) in chloroform is heated to 60°C in a suitable reaction vessel equipped with a stirrer and condenser.[\[10\]](#)
- Chlorination: Trichloroisocyanuric acid (0.36 mole equivalents) is added portion-wise to the heated solution over a period of approximately 3 hours.[\[10\]](#) The reaction mixture is stirred for

an additional 45 minutes at 60°C after the addition is complete.[10]

- Workup: The mixture is cooled to room temperature. Water and a 50% potassium hydroxide solution are added with vigorous stirring until two clear layers form.[10]
- Extraction: The aqueous phase is separated and extracted twice with chloroform. The combined organic (chloroform) phases are then washed with 10% HCl to remove any monochlorinated byproducts.[10]
- Isolation and Purification: The resulting chloroform phase is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[10] This yields the crude dichloromethyl-quinoline product.[10]
- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.[10]

Caption: A representative workflow for the synthesis of **3,6-dichloro-8-(dichloromethyl)quinoline**.

Applications and Biological Context

Known Applications

The primary documented use for **3,6-dichloro-8-(dichloromethyl)quinoline** is as a dichloroquinoline derivative for use as a herbicide.[7] Its polychlorinated structure is consistent with classes of compounds developed for agrochemical purposes.

Potential Pharmacological Relevance

While no specific pharmacological studies have been published for CAS 84087-44-5, the broader class of quinoline derivatives is of significant interest to drug development professionals.[3]

- Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents.[4][11] Some have been shown to target critical cellular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[5]

- Antimalarial Activity: The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine and quinine.[1][6] Research continues into new quinoline conjugates to combat drug-resistant strains of malaria.[12]
- Antimicrobial and Antiviral Activity: The quinoline scaffold is present in various antibacterial (e.g., ofloxacin) and antiviral compounds.[5][6]
- Other Activities: Quinoline derivatives have also shown promise as anti-inflammatory, anticonvulsant, and cardiovascular drugs.[3][5]

The extensive functionalization of **3,6-dichloro-8-(dichloromethyl)quinoline** makes it a candidate for screening in these and other therapeutic areas, although its specific biological effects remain to be determined.

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